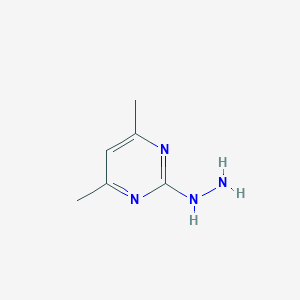

2-Hydrazinyl-4,6-dimethylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c1-4-3-5(2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTHKSNCQCCOHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40325587 | |

| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23906-13-0 | |

| Record name | 23906-13-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512294 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazinyl-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40325587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydrazinyl-4,6-dimethylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydrazinyl-4,6-dimethylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2-Hydrazinyl-4,6-dimethylpyrimidine, a pivotal heterocyclic building block in modern medicinal chemistry. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis protocols, analytical characterization, and its significant role as a scaffold for developing novel therapeutics.

Core Compound Identification and Properties

This compound is a stable, solid organic compound that serves as a key intermediate in the synthesis of a wide array of more complex heterocyclic systems. Its bifunctional nature, possessing both a nucleophilic hydrazine group and a pyrimidine core, makes it a versatile reagent in synthetic chemistry.

CAS Number: 23906-13-0

Physicochemical and Computed Properties

A summary of the key properties of this compound is presented below. These parameters are crucial for designing reaction conditions, assessing bioavailability, and understanding the compound's general behavior in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀N₄ | [1][2] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 165 °C | [2] |

| Boiling Point (Predicted) | 256.0 ± 23.0 °C | [2] |

| Water Solubility (Predicted) | 81,835.7 mg/L | [3] |

| pKa (Predicted) | 6.44 ± 0.70 | [4] |

| InChIKey | PHTHKSNCQCCOHM-UHFFFAOYSA-N | |

| SMILES | CC1=CC(=NC(=N1)NN)C | [3] |

Synthesis and Mechanism

The most prevalent and efficient synthesis of this compound involves the nucleophilic aromatic substitution of a halogenated pyrimidine precursor, typically 2-chloro-4,6-dimethylpyrimidine, with hydrazine hydrate.

Causality of the Synthetic Route

The choice of 2-chloro-4,6-dimethylpyrimidine as the starting material is strategic. The chlorine atom at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms. Hydrazine, being a potent nucleophile, readily displaces the chloride ion. The reaction is typically carried out in an alcoholic solvent, which facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed to completion. The use of excess hydrazine hydrate ensures the complete consumption of the chlorinated precursor.

General Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for this reaction.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4,6-dimethylpyrimidine (1 equivalent).

-

Solvent and Reagent Addition: Add ethanol to the flask to dissolve the starting material. Subsequently, add hydrazine hydrate (approximately 5-10 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound as a white solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of the molecule.

| ¹H NMR (Proton) | Expected Chemical Shift (δ ppm) | Multiplicity | Assignment |

| Pyrimidine-H | ~6.5 | Singlet (s) | Aromatic proton at the 5-position of the ring |

| Methyl Protons (-CH₃) | ~2.2 | Singlet (s) | Protons of the two methyl groups at C4 and C6 |

| Hydrazine Protons (-NH-NH₂) | Broad signals, variable | Broad (br s) | Protons of the hydrazine group |

| ¹³C NMR (Carbon) | Expected Chemical Shift (δ ppm) | Assignment |

| Pyrimidine C2 | ~165 | Carbon attached to the hydrazine group |

| Pyrimidine C4/C6 | ~160 | Carbons attached to the methyl groups |

| Pyrimidine C5 | ~110 | Carbon at the 5-position of the ring |

| Methyl Carbons (-CH₃) | ~24 | Carbons of the two methyl groups |

Note: Predicted chemical shifts are based on the analysis of similar structures and may vary depending on the solvent and instrument used.[5]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 3300-3100 | Medium, broad |

| C-H Stretch (sp³) | 2950-2850 | Medium |

| C=N Stretch | 1650-1550 | Strong |

| C=C Stretch | 1580-1450 | Strong |

Note: The IR spectrum of the related compound, 2-amino-4,6-dimethylpyrimidine, shows characteristic peaks in these regions.[6][7]

Role in Drug Discovery and Development

This compound is a highly valued scaffold in medicinal chemistry due to its utility in constructing fused heterocyclic systems, most notably pyrazolo[1,5-a]pyrimidines. These structures are bioisosteres of purines and can effectively interact with various biological targets.[8]

Key Reaction: Synthesis of Pyrazolo[1,5-a]pyrimidines

A cornerstone reaction is the condensation of this compound with 1,3-dicarbonyl compounds (e.g., β-diketones) to yield the pyrazolo[1,5-a]pyrimidine core.[9] This reaction proceeds with high regioselectivity and is a robust method for accessing a diverse library of derivatives for biological screening.[9]

Caption: The central role of this compound in generating therapeutically relevant scaffolds.

Field-Proven Applications

-

Oncology - Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a key component of several kinase inhibitors.[8] This includes the FDA-approved drug Larotrectinib , a potent inhibitor of Tropomyosin Receptor Kinase (TRK), which is built upon a related pyrazolopyrimidine core.[10] The structural similarity of this scaffold to adenine allows it to effectively compete for the ATP-binding site of various kinases, which are often dysregulated in cancer.[8][11]

-

Infectious Diseases - Anti-filarial Agents: Recent research has identified pyrazolopyrimidine derivatives, originating from high-throughput screening, as potent anti-Wolbachia agents.[12] Wolbachia are endosymbiotic bacteria essential for the survival of filarial worms that cause diseases like onchocerciasis (river blindness) and lymphatic filariasis. Targeting these bacteria with drugs derived from the pyrazolopyrimidine scaffold represents a promising strategy for treating these neglected tropical diseases.[12]

-

Central Nervous System (CNS) Disorders: Derivatives incorporating the pyrimidine-hydrazone moiety have been extensively investigated for their anticonvulsant properties.[13] These compounds are explored as potential treatments for epilepsy, with some acting as positive modulators of the GABA-A receptor.[14]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Signal Word: Warning

-

Pictograms:

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).

-

Handling Recommendations: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust.

-

Storage: Store in a cool, dry place in a tightly sealed container under an inert atmosphere. Recommended storage is in a freezer at -20°C.

Conclusion

This compound is more than just a chemical intermediate; it is a gateway to a rich and diverse chemical space with profound implications for drug discovery. Its straightforward synthesis and versatile reactivity, particularly in the formation of the privileged pyrazolo[1,5-a]pyrimidine scaffold, have solidified its importance in the development of next-generation therapeutics. From FDA-approved cancer drugs to promising new treatments for neglected diseases, the lineage of this compound underscores the power of strategic molecular design rooted in fundamental heterocyclic chemistry. This guide serves as a foundational resource for scientists looking to leverage the potential of this remarkable building block in their research endeavors.

References

Sources

- 1. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijera.com [ijera.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazolo[1,5-a]pyrimidine scaffold-based small molecules: From bench to FDA-approved TRK kinase inhibitors (Part 1). | Read by QxMD [read.qxmd.com]

- 11. mdpi.com [mdpi.com]

- 12. Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GHS Pictogram Chart and Guide | BradyID.com [bradyid.com]

- 14. researchgate.net [researchgate.net]

Physicochemical properties of 2-Hydrazinyl-4,6-dimethylpyrimidine

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4,6-dimethylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic compound, serving as a versatile precursor in the synthesis of a wide array of biologically active molecules. Its unique structural features, particularly the reactive hydrazinyl moiety attached to the pyrimidine core, make it an invaluable building block for drug discovery and materials science. This guide provides a comprehensive analysis of its core physicochemical properties, detailed experimental protocols for their characterization, and insights into its reactivity and applications. The information presented herein is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound for synthetic and analytical applications.

Introduction: The Strategic Importance of this compound

Heterocyclic compounds form the backbone of medicinal chemistry, with a significant number of pharmaceuticals containing these structural motifs.[1] Among them, pyrimidine derivatives are of paramount importance, constituting the core of nucleobases in DNA and RNA. This compound (HDMP) emerges as a particularly strategic intermediate.[2][3] Its utility stems from the high reactivity of the hydrazinyl group, which can readily undergo condensation and cyclization reactions to form more complex heterocyclic systems such as pyrazoles and triazolopyrimidines.[1][4]

These resulting structures are often associated with a broad spectrum of biological activities, including anticancer, antifungal, antiviral, and plant growth-stimulating properties.[1] Furthermore, HDMP has been identified as a potent acrolein scavenger, a property with therapeutic potential in conditions like diabetic retinopathy.[1] This guide aims to consolidate the essential physicochemical data and methodologies related to HDMP, providing a foundational resource for its effective utilization in research and development.

Core Molecular and Physicochemical Profile

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis, formulation, and biological assays.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | (4,6-dimethylpyrimidin-2-yl)hydrazine | PubChem[5] |

| CAS Number | 23906-13-0 | Sigma-Aldrich |

| Molecular Formula | C₆H₁₀N₄ | PubChem[5] |

| SMILES | CC1=CC(=NC(=N1)NN)C | PubChem[5] |

| InChIKey | PHTHKSNCQCCOHM-UHFFFAOYSA-N | Sigma-Aldrich |

| Synonyms | 2-Hydrazino-4,6-dimethylpyrimidine, (4,6-Dimethyl-pyrimidin-2-yl)-hydrazine | PubChem[5] |

Tabulated Physicochemical Properties

The properties of HDMP have been determined through both experimental analysis and computational prediction. It is crucial to distinguish between these values, as experimental data generally represent greater accuracy for practical applications.

| Property | Experimental Value | Predicted Value | Source |

| Molecular Weight | - | 138.17 g/mol | PubChem[5] |

| Monoisotopic Mass | - | 138.090546336 Da | PubChem[5] |

| Appearance | White crystalline powder | - | ChemBK[2] |

| Melting Point | 171-173 °C | 80.37 °C | ChemBK[2], Chemchart[6] |

| Boiling Point | 321.4 °C | 255.64 °C | ChemBK[2], Chemchart[6] |

| Water Solubility | Slightly soluble | 81835.7 mg/L | ChemBK[2], Chemchart[6] |

| Solubility Profile | Soluble in acid, alcohol, and ether | - | ChemBK[2] |

| XLogP3 | - | 0.6 | PubChem[5] |

| Purity (Typical) | 97% | - | Sigma-Aldrich |

Note on Discrepancies: The significant difference between experimental and predicted melting and boiling points highlights the limitations of in silico models for complex heterocyclic molecules. Experimental values should always be prioritized for laboratory work. Similarly, the predicted high water solubility contrasts with the experimental observation of it being "slightly soluble," which may be due to strong crystal lattice energy that must be overcome for dissolution.

Spectroscopic Characterization: The Fingerprint of HDMP

Structural confirmation and purity assessment of HDMP rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's architecture.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy : ¹H NMR is essential for confirming the proton environment of the molecule. The spectrum will characteristically show signals for the two methyl groups, the lone proton on the pyrimidine ring, and the protons of the hydrazinyl group.[5][7] The integration and splitting patterns of these signals are definitive for structural verification.

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. Electron Ionization (EI-MS) and Electrospray Ionization (ESI-MS) are commonly used. The fragmentation pattern, which involves characteristic losses from the molecular ion, can provide further structural evidence.[5][8][9] For HDMP, the molecular ion peak at m/z 138 is a key identifier.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. The spectrum of HDMP, typically acquired using a KBr-pellet technique, will display characteristic absorption bands for N-H stretching of the hydrazine group, C=N stretching within the pyrimidine ring, and C-H stretching of the methyl and aromatic groups.[5]

Authoritative Experimental Protocols

To ensure reproducibility and accuracy, standardized experimental protocols are indispensable. The following sections detail validated methods for the synthesis and characterization of key physicochemical properties of HDMP.

Protocol: Synthesis of this compound

This protocol is based on the established nucleophilic substitution reaction of a suitable pyrimidine precursor with hydrazine.[2] The choice of 2-amino-4,6-dimethylpyrimidine as a starting material is common due to its commercial availability.[10][11]

Principle: The amino group at the C2 position of the pyrimidine ring is displaced by the more nucleophilic hydrazine, typically under heating, to yield the desired product.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4,6-dimethylpyrimidine (1.0 eq) and an appropriate solvent (e.g., ethanol or a higher boiling point solvent like ethylene glycol).

-

Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the suspension.

-

Heating: Heat the reaction mixture to reflux. The reaction time is typically prolonged and should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a cold solvent (e.g., water or ethanol) to remove excess hydrazine and other impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Drying & Characterization: Dry the purified white crystalline powder under vacuum. Confirm the identity and purity of the final product using melting point analysis, NMR, and MS.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound, providing a reliable value for drug development and formulation studies.[12]

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., phosphate-buffered saline, pH 7.4) for a sufficient period to ensure equilibrium is reached between the dissolved and undissolved states. The concentration of the compound in the filtered supernatant is then measured.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of HDMP (e.g., 10 mg) to a known volume of aqueous buffer (e.g., 1 mL of PBS, pH 7.4) in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for at least 24 hours to ensure equilibrium is achieved. A preliminary time-course experiment is recommended to confirm the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 1 hour to let the undissolved solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microscopic particles. Discard the first few drops of the filtrate to avoid errors from filter adsorption.

-

Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of HDMP using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Chemical Reactivity and Synthetic Applications

The synthetic versatility of HDMP is primarily dictated by the nucleophilicity of the terminal nitrogen of the hydrazinyl group. This site readily attacks electrophilic centers, leading to the formation of a diverse range of heterocyclic products.

-

Formation of Triazolopyrimidines: Reaction with reagents like benzoyl chloride or ethyl chloroformate leads to cyclization, forming fused 1,2,4-triazolo[4,3-a]pyrimidine systems.[1] These scaffolds are of significant interest in medicinal chemistry.

-

Formation of Pyrazoles: Condensation with 1,3-dicarbonyl compounds, such as acetylacetone or trifluoromethyl-β-diketones, is a classic route to substituted pyrazoles.[1][4] The reaction conditions (neutral vs. acidic) can influence the regioselectivity and the final product, which may be a pyrazole or a 5-hydroxypyrazoline intermediate.[4][13]

-

Intermediate in Drug Synthesis: HDMP serves as a key raw material for the synthesis of various molecules with potential applications as drugs, pesticides, and dyes.[2] Its derivatives have been investigated for a wide range of biological activities, making it a valuable starting point for lead optimization campaigns in drug discovery.[1]

Safety, Handling, and Storage

Proper handling of HDMP is essential to ensure laboratory safety.

-

Hazards: The compound is classified as harmful if swallowed (Acute Tox. 4).[5] It may cause skin and eye irritation.[2]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this chemical.[2] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[2]

-

Storage: Store HDMP in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidants and strong acids.[2] For long-term stability, storage in a freezer at -20°C under an inert atmosphere is recommended.

Conclusion

This compound is a high-value synthetic intermediate with a well-defined physicochemical profile. Its utility is anchored in the predictable reactivity of its hydrazinyl group, which provides a gateway to a rich variety of complex heterocyclic structures pertinent to pharmaceutical and agrochemical research. The data and protocols compiled in this guide offer a robust framework for scientists to confidently and effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of new chemical entities.

References

-

2-Hydrazino-4,6-dimethylpyrimidine - ChemBK. [Link]

-

An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine - ResearchGate. [Link]

-

This compound | C6H10N4 | CID 350535 - PubChem. [Link]

-

This compound (23906-13-0) - Chemchart. [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC - NIH. [Link]

-

Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave online. [Link]

-

Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine - LookChem. [Link]

-

Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones - ResearchGate. [Link]

-

Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - Journal of Mass Spectrometry. [Link]

-

Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. [Link]

-

CONVENIENT SYNTHESIS AND PHYSICOCHEMICAL PROFILE OF NEW DERIVATIVES OF PYRIMIDINE - HETEROCYCLES. [Link]

-

Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. [Link]

-

(PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation - ResearchGate. [Link]

-

Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with... - ResearchGate. [Link]

-

Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative | Request PDF - ResearchGate. [Link]

-

Streamlining Organic Synthesis with Versatile Pyrimidine Derivatives - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines - Scientific Research Publishing. [Link]

-

This compound (C6H10N4) - PubChemLite. [Link]

- CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google P

Sources

- 1. researchgate.net [researchgate.net]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (23906-13-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. 2-Hydrazino-4,6-dimethylpyrimidine(23906-13-0) 1H NMR spectrum [chemicalbook.com]

- 8. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. article.sapub.org [article.sapub.org]

- 10. 2-Amino-4,6-dimethylpyrimidine CAS#: 767-15-7 [m.chemicalbook.com]

- 11. 2-Amino-4,6-dimethylpyrimidine, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 2-Hydrazinyl-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, synthesis, and reactivity of 2-hydrazinyl-4,6-dimethylpyrimidine (CAS No. 23906-13-0). As a pivotal intermediate in synthetic organic and medicinal chemistry, understanding its structural nuances, particularly tautomerism, is critical for its effective application. This document synthesizes data from spectroscopic analysis, chemical reactivity studies, and computational predictions to offer a senior application scientist's perspective on leveraging this molecule. We delve into the causality behind its structural stability, provide validated experimental protocols for its synthesis and derivatization, and explore its significance as a scaffold for developing pharmacologically active compounds.

Introduction: The Pyrimidine Scaffold in Modern Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of biological systems and medicinal chemistry.[1] It forms the structural basis for nucleobases such as cytosine, thymine, and uracil, making it fundamental to the structure of DNA and RNA.[2] Beyond this central biological role, the pyrimidine nucleus is a "privileged scaffold" in drug discovery, found in a vast array of therapeutic agents with activities spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[3][4][5]

The functionalization of this scaffold is key to modulating its biological activity. This compound emerges as a particularly valuable building block. The presence of a reactive hydrazinyl (-NHNH₂) group on the electron-deficient pyrimidine ring creates a versatile synthon, enabling the construction of fused heterocyclic systems and other complex derivatives.[6][7] This guide focuses on the foundational molecular and structural characteristics that underpin its utility.

Core Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's fundamental properties is the starting point for any synthetic or analytical endeavor.

Chemical Identity and Key Properties

The essential identifiers and physicochemical properties of this compound are summarized below. This data provides the baseline for experimental design, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| IUPAC Name | (4,6-dimethylpyrimidin-2-yl)hydrazine | PubChem[8] |

| CAS Number | 23906-13-0 | Sigma-Aldrich |

| Molecular Formula | C₆H₁₀N₄ | PubChem[8] |

| Molecular Weight | 138.17 g/mol | PubChem[8] |

| Appearance | White crystalline powder | ChemBK[7] |

| Melting Point | 171-173 °C | ChemBK[7] |

| Solubility | Slightly soluble in water; soluble in acids, alcohols, and ether. | ChemBK[7] |

| SMILES | CC1=CC(=NC(=N1)NN)C | PubChemLite[9] |

| InChIKey | PHTHKSNCQCCOHM-UHFFFAOYSA-N | PubChemLite[9] |

Structural Elucidation: 2D Representation and Tautomerism

The planar structure of this compound is straightforward. However, its most critical structural feature is the potential for tautomerism—the migration of a proton, resulting in distinct structural isomers that can coexist in equilibrium.

Caption: 2D Structure of this compound.

A crucial consideration for molecules containing a hydrazinyl group attached to a heterocycle is the potential equilibrium between the amino (-NH-NH₂) form and the imino or hydrazone (=N-NH-NH₂) form. In the case of this compound, experimental evidence, including ¹⁵N NMR studies, indicates that the molecule exists predominantly as the amino tautomer .[10][11] This stability is attributed to the preservation of the aromaticity of the pyrimidine ring, which would be disrupted in the imino form.

Caption: Tautomeric equilibrium of this compound.

Note: The images in the DOT script above are placeholders and would be replaced with actual chemical structure images in a final document.

This preference for the amino form is a key mechanistic insight. It means that the terminal -NH₂ group is the primary site of nucleophilic attack in most reactions, rather than the ring nitrogen, guiding the design of synthetic strategies.

Spectroscopic Signature

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. The data below represents expected values that serve as a validation checkpoint in any synthesis.

| Technique | Key Expected Signals / Observations |

| ¹H NMR | - Two singlets for the non-equivalent methyl groups (CH₃).- A singlet for the pyrimidine ring proton (C5-H).- Broad signals for the hydrazine protons (-NHNH₂), which are exchangeable with D₂O. |

| ¹³C NMR | - Signals for the two distinct methyl carbons.- Signals for the three distinct pyrimidine ring carbons (C2, C4/C6, C5). The C2 carbon attached to the hydrazinyl group will have a characteristic chemical shift. |

| IR Spectroscopy | - N-H stretching vibrations (typically in the 3200-3400 cm⁻¹ region) from the hydrazine group.- C=N and C=C stretching vibrations characteristic of the pyrimidine ring. |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight (138.17).- Characteristic fragmentation patterns involving the loss of N₂H₃ or CH₃ groups. |

Synthesis and Chemical Reactivity

A Validated Synthetic Protocol

The most common and efficient synthesis of this compound involves the nucleophilic substitution of a suitable leaving group at the C2 position with hydrazine. A typical precursor is 2-chloro-4,6-dimethylpyrimidine, which itself is synthesized from 2-hydroxy-4,6-dimethylpyrimidine.

Caption: General synthetic workflow for this compound.

Detailed Protocol: Synthesis of this compound

-

Chlorination: To 2-hydroxy-4,6-dimethylpyrimidine (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) slowly under cooled conditions (ice bath). After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Causality: POCl₃ is a powerful dehydrating and chlorinating agent. It converts the hydroxyl group (which exists in tautomeric equilibrium with the keto form) into a chloro group, an excellent leaving group for subsequent nucleophilic substitution.

-

-

Work-up (Chlorination): Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring. The crude 2-chloro-4,6-dimethylpyrimidine will precipitate. Neutralize the solution with a base (e.g., NaHCO₃ or NH₄OH) to pH 7-8. Filter the solid, wash with cold water, and dry.

-

Hydrazinolysis: Dissolve the crude 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in a suitable solvent like ethanol or isopropanol. Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 4-6 hours.

-

Causality: Hydrazine is a potent nucleophile. It attacks the electron-deficient C2 carbon of the pyrimidine ring, displacing the chloride ion in an SₙAr (Nucleophilic Aromatic Substitution) reaction.

-

-

Work-up (Final Product): Cool the reaction mixture. The product, this compound, will often crystallize out of the solution. Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum.

-

Validation: Confirm the identity and purity of the product by measuring its melting point (171-173 °C) and acquiring spectroscopic data (NMR, IR) to match the expected signatures.

Reactivity and Application as a Synthon

The synthetic value of this compound lies in the reactivity of its hydrazine moiety. The terminal -NH₂ group acts as a binucleophile, enabling cyclocondensation reactions with various electrophiles to form stable five- or six-membered rings.

A prime example is the Knorr pyrazole synthesis, where it reacts with 1,3-dicarbonyl compounds.

Caption: Formation of pyrazoles via cyclocondensation.

The reaction with trifluoromethyl-β-diketones has been studied, showing that reaction conditions (neutral vs. acidic) can influence the regioselectivity and the final product, leading to either pyrazolines or fully aromatized pyrazoles.[12][13] This demonstrates the fine control that can be exerted over synthetic outcomes. Similarly, reactions with reagents like benzoyl chloride or carbon disulfide can be used to construct fused[1][2][3]triazolo[4,3-a]pyrimidine systems, another important heterocyclic core in medicinal chemistry.[6]

Conclusion: A Versatile and Foundational Building Block

This compound is more than a simple chemical intermediate; it is a well-defined molecular tool. Its structural integrity, governed by the stability of its aromatic amino tautomer, provides a reliable and predictable platform for synthetic chemistry. The high reactivity of its hydrazinyl group, coupled with the proven pharmacological importance of the pyrimidine scaffold, makes it an indispensable resource for researchers in drug discovery. A thorough grasp of its molecular structure and reactivity is essential for unlocking its full potential in the rational design and synthesis of novel therapeutic agents.

References

-

Juniper Publishers. (2017, April 3). Biological Activity of Pyrimidine Derivativies: A Review. Retrieved from Juniper Publishers. [Link]

-

World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from WJARR. [Link]

-

IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Retrieved from IOSR Journals. [Link]

-

GSC Biological and Pharmaceutical Sciences. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from GSC Online Press. [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from National Center for Biotechnology Information. [Link]

-

ResearchGate. (2025, December 8). An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information. [Link]

-

PubChemLite. (n.d.). This compound (C6H10N4). Retrieved from PubChemLite. [Link]

-

Royal Society of Chemistry. (n.d.). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Retrieved from RSC Publishing. [Link]

-

ResearchGate. (n.d.). Fig. 6 Tautomers of 2-pyrimidinamine and of isocytosine.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Scheme 1. Reaction of 2-hydrazino-4,6-dimethylpyrimidine with.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (2018, July 21). Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. Retrieved from ResearchGate. [Link]

-

ChemBK. (2024, April 9). 2-Hydrazino-4,6-dimethylpyrimidine. Retrieved from ChemBK. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

- 10. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the spectral data for 2-Hydrazinyl-4,6-dimethylpyrimidine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections will not only present the core spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—but also delve into the causal reasoning behind the experimental choices and the interpretation of the resulting spectra. This document is structured to serve as a practical reference for researchers engaged in the synthesis, characterization, and application of pyrimidine derivatives.

Introduction: The Significance of this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are integral components of nucleic acids and numerous pharmacologically active molecules. The presence of the hydrazinyl and dimethyl functional groups on the pyrimidine core imparts unique chemical properties, making it a versatile precursor for the synthesis of a wide range of derivatives with potential therapeutic applications, including antimicrobial and anticancer agents. Accurate and comprehensive spectral characterization is paramount for confirming the molecular structure, assessing purity, and understanding the chemical behavior of this compound, thereby ensuring the reliability and reproducibility of subsequent research and development efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms within the molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.2 | Singlet | 6H | -CH₃ (at C4 and C6) |

| ~4.0 | Broad Singlet | 2H | -NH₂ (of hydrazinyl) |

| ~6.5 | Singlet | 1H | Pyrimidine C5-H |

| ~7.8 | Broad Singlet | 1H | -NH- (of hydrazinyl) |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. Actual experimental values may vary slightly.

Interpretation and Rationale:

The ¹H NMR spectrum is expected to show four distinct signals. The two methyl groups at positions 4 and 6 of the pyrimidine ring are chemically equivalent and should therefore appear as a single, sharp peak integrating to six protons. The protons of the hydrazinyl group (-NHNH₂) are expected to appear as two separate broad signals due to nitrogen's quadrupolar moment and potential for hydrogen bonding. The pyrimidine ring proton at the C5 position is anticipated to be a singlet, as it has no adjacent protons to couple with.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~24 | -CH₃ (at C4 and C6) |

| ~110 | C5 |

| ~160 | C2 |

| ~168 | C4 and C6 |

Note: Predicted values are based on the analysis of similar pyrimidine derivatives. Actual experimental values may vary slightly.

Interpretation and Rationale:

The ¹³C NMR spectrum is predicted to display four signals, corresponding to the four unique carbon environments in the molecule. The carbons of the two equivalent methyl groups will produce a single signal at the higher field (lower ppm). The C5 carbon of the pyrimidine ring is expected to appear in the aromatic region. The C2, C4, and C6 carbons, being attached to nitrogen atoms, will be deshielded and thus appear at a lower field (higher ppm).

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is generally adequate.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence to simplify the spectrum.

-

A wider spectral width (e.g., 0-200 ppm) is required.

-

A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3300-3500 | N-H stretching (hydrazinyl group) |

| 2900-3000 | C-H stretching (methyl groups) |

| ~1620 | C=N stretching (pyrimidine ring) |

| ~1570 | C=C stretching (pyrimidine ring) |

| ~1450 | C-H bending (methyl groups) |

Note: The presence of multiple peaks in the N-H stretching region can indicate primary and secondary amine functionalities.

Interpretation and Rationale:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The N-H stretching vibrations of the hydrazinyl group are typically observed as one or two sharp bands in the 3300-3500 cm⁻¹ region. The C-H stretching of the methyl groups will appear just below 3000 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring will give rise to absorptions in the 1500-1650 cm⁻¹ region.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺): The molecular weight of this compound (C₆H₁₀N₄) is 138.17 g/mol . Therefore, the mass spectrum should show a prominent molecular ion peak at m/z = 138.[1][2]

-

Key Fragment Ions: The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for pyrimidine derivatives involve the loss of small neutral molecules or radicals.[3]

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of this compound.

Interpretation and Rationale:

Upon electron ionization, the molecule will form a molecular ion. This ion can then undergo fragmentation. A likely fragmentation is the loss of the hydrazinyl radical (•N₂H₃) to form a stable pyrimidinyl cation. Loss of a methyl radical (•CH₃) is another plausible fragmentation pathway. The pyrimidine ring itself can also undergo fragmentation, for instance, by losing a molecule of hydrogen cyanide (HCN).

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation:

-

Injector: Splitless mode at a temperature of around 250 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature gradient is typically used, for example, starting at 50°C, holding for 1-2 minutes, and then ramping up to 250°C.

-

-

MS Detection:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

-

Mass Analyzer: A quadrupole or ion trap analyzer is commonly used.

-

Detector: An electron multiplier detects the ions.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The detailed protocols and interpretations presented in this guide are intended to empower researchers in their efforts to synthesize and utilize this and related pyrimidine derivatives for the advancement of drug discovery and development. The logical application of these spectroscopic techniques is fundamental to ensuring the scientific integrity of research in this vital area of medicinal chemistry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C6H10N4). University of Luxembourg. [Link]

-

Chemchart. This compound (23906-13-0). [Link]

-

Chimica Techno Acta. New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. [Link]

-

ResearchGate. Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones. [Link]

-

ResearchGate. Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative. [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile. [Link]

-

International Journal of Materials and Chemistry. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

LookChem. Cas 23906-13-0,2-Hydrazino-4,6-dimethylpyrimidine. [Link]

-

ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ResearchGate. FTIR Spectrum of 2-chloro-6-methyl Pyridine. [Link]

Sources

1H NMR spectrum of 2-Hydrazinyl-4,6-dimethylpyrimidine

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Hydrazinyl-4,6-dimethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile chemical reactivity and potential biological activities. As a derivative of the pyrimidine core, a fundamental building block of nucleic acids, this molecule serves as a valuable scaffold for the synthesis of novel therapeutic agents. Accurate structural elucidation is paramount in the development of such compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful technique for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. Moving beyond a simple description of the spectrum, this document delves into the causal relationships between the molecule's structure and its spectral features. It offers a predictive analysis grounded in established NMR principles and comparative data from related structures. Furthermore, a detailed experimental protocol is provided to guide researchers in obtaining high-quality spectra, ensuring the trustworthiness and reproducibility of their results.

Theoretical ¹H NMR Spectrum: A Predictive Analysis

The key to interpreting the ¹H NMR spectrum of this compound lies in understanding its molecular structure and the distinct chemical environments of its protons.

Caption: Molecular structure of this compound with key proton groups highlighted.

Based on this structure, we can predict the following signals:

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl Protons | ~2.3 - 2.5 | Singlet | 6H | C4-CH₃, C6-CH₃ |

| Pyrimidine Proton | ~6.5 - 6.7 | Singlet | 1H | H-5 |

| Hydrazinyl Protons | Highly variable (see discussion) | Broad Singlets | 1H and 2H | NH, NH₂ |

Detailed Analysis of Predicted Signals

-

Methyl Protons (C4-CH₃ and C6-CH₃): In the unsubstituted 4,6-dimethylpyrimidine, the methyl protons appear around δ 2.4 ppm.[1] The hydrazinyl group at the C2 position is an electron-donating group, which is expected to slightly increase the electron density across the pyrimidine ring. This would result in a minor upfield shift (to a lower ppm value) for the methyl protons compared to the parent compound. Due to the symmetry of the molecule, both methyl groups are chemically equivalent and will therefore resonate at the same chemical shift, producing a single, sharp signal with an integration value of 6H.

-

Pyrimidine Ring Proton (H-5): The proton at the C5 position of the pyrimidine ring is situated between the two methyl groups. In 4,6-dimethylpyrimidine, this proton appears at approximately δ 6.8 ppm.[1] The electron-donating effect of the 2-hydrazinyl substituent will cause a more significant shielding effect at this position, leading to a predicted upfield shift to the region of δ 6.5-6.7 ppm. This signal is expected to be a singlet as there are no adjacent protons within a three-bond coupling distance.

-

Hydrazinyl Protons (NH and NH₂): The protons of the hydrazinyl group are the most variable and challenging to predict with high accuracy. These are exchangeable protons, and their chemical shift, multiplicity, and peak shape are highly dependent on several factors:

-

Solvent: In aprotic solvents like DMSO-d₆, which is a hydrogen bond acceptor, the NH and NH₂ protons are more likely to be observed as distinct, albeit potentially broad, signals.[2][3] In contrast, in protic solvents like D₂O or CD₃OD, these protons will rapidly exchange with the deuterium of the solvent and the signals may broaden significantly or disappear entirely.[4]

-

Concentration and Temperature: Higher concentrations and temperatures can increase the rate of intermolecular proton exchange, leading to broader signals.

-

Hydrogen Bonding: Both intramolecular and intermolecular hydrogen bonding can significantly deshield these protons, shifting their signals downfield.

-

Given these factors, one can expect broad singlets for both the NH and NH₂ protons. The NH proton, being directly attached to the pyrimidyl ring, might appear further downfield than the terminal NH₂ protons. A D₂O exchange experiment is essential to definitively identify these signals; upon addition of a drop of D₂O to the NMR sample, the signals corresponding to the NH and NH₂ protons will disappear.[4]

Recommended Experimental Protocol

To obtain a high-quality and interpretable ¹H NMR spectrum of this compound, the following protocol is recommended:

Caption: Recommended workflow for acquiring the ¹H NMR spectrum.

1. Sample Preparation:

- Solvent Selection: DMSO-d₆ is the recommended solvent as it will slow down the exchange rate of the NH protons, allowing for their observation.[3]

- Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆. Ensure the compound is fully dissolved.

- Internal Standard: Modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard like tetramethylsilane (TMS) often unnecessary.[5] The residual solvent peak of DMSO-d₆ at ~2.50 ppm can be used as a reference.

2. Instrument Parameters (for a 400 MHz spectrometer):

- Experiment: Standard ¹H NMR experiment.

- Spectral Width: -2 to 12 ppm.

- Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

- Relaxation Delay: 1-2 seconds.

- Temperature: 298 K (25 °C).

3. Data Acquisition:

- Acquire the Free Induction Decay (FID) data.

4. Data Processing:

- Apply a Fourier transform to the FID.

- Phase the spectrum to obtain a flat baseline.

- Calibrate the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.

- Integrate all signals.

5. D₂O Exchange Experiment:

- After acquiring the initial spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum using the same parameters.

- Compare the two spectra to identify the signals that have disappeared or significantly diminished; these correspond to the exchangeable NH and NH₂ protons.

Data Interpretation and Key Insights

A careful analysis of the resulting spectrum, guided by the predictions above, will provide unambiguous confirmation of the structure of this compound.

-

Confirmation of the Pyrimidine Core: The presence of a singlet at ~2.3-2.5 ppm with an integration of 6H and another singlet at ~6.5-6.7 ppm with an integration of 1H is strong evidence for the 4,6-dimethylpyrimidine-5-yl moiety.

-

Identification of the Hydrazinyl Group: The observation of broad signals that disappear upon D₂O exchange confirms the presence of the hydrazinyl group. The integration of these signals (1H and 2H) will differentiate between the NH and NH₂ protons.

-

Substituent Effects: The upfield shift of the H-5 and methyl protons compared to the unsubstituted 4,6-dimethylpyrimidine provides experimental validation of the electron-donating nature of the 2-hydrazinyl group.[6]

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. While the signals for the methyl and pyrimidine protons are straightforward to interpret, the hydrazinyl protons require careful experimental design and consideration of solvent effects for their unambiguous assignment. By following the detailed protocol and applying the predictive analysis outlined in this guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the structure and purity of this important heterocyclic compound, thereby ensuring the integrity of their subsequent research and development efforts.

References

-

Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5038. [Link]

-

Seliger, J., et al. (2018). Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine and Carboxylic Acids Studied by NQR. Crystal Growth & Design, 18(9), 5531-5541. [Link]

-

Kumar, A., et al. (2015). Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. Der Pharma Chemica, 7(10), 243-248. [Link]

-

Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]

-

Aggarwal, N., et al. (2014). Synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 725-731. [Link]

-

Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

-

PubChem. (n.d.). 4,6-Dimethylpyrimidine. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Ghorab, M. M., et al. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211-1226. [Link]

-

Glukhareva, T. V., et al. (2021). New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidi. Chimica Techno Acta, 8(2), 20218203. [Link]

- Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. [Link]

-

Kim, H., et al. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International Journal of Pharmaceutics, 377(1-2), 105-111. [Link]

-

Duke University. (n.d.). Coupling constants. Duke NMR Center. [Link]

-

El-Faham, A., et al. (2020). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Molecules, 25(18), 4236. [Link]

-

Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Natural Products, 86(12), 2911-2917. [Link]

-

University of Missouri-St. Louis. (n.d.). Notes on NMR Solvents. [Link]

-

Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

-

Chemistry LibreTexts. (2021, August 24). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

YouTube. (2017, July 5). How to calculate coupling constants. [Link]

-

PubChem. (n.d.). 2-Hydrazinylpyrimidine. National Center for Biotechnology Information. [Link]

Sources

FT-IR analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine

An In-Depth Technical Guide to the FT-IR Analysis of 2-Hydrazinyl-4,6-dimethylpyrimidine

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive exploration of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound (2-HDP), a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] We delve into the fundamental principles of FT-IR as applied to this molecule, detailing a robust experimental protocol and offering a meticulous interpretation of the resulting spectrum. The causality behind experimental choices is explained, and spectral features are correlated with the molecule's distinct structural moieties—the pyrimidine ring, the hydrazinyl substituent, and the methyl groups. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage FT-IR for the structural elucidation and quality control of pyrimidine derivatives.

Introduction: The Significance of 2-HDP and the Role of Vibrational Spectroscopy

This compound (C₆H₁₀N₄) is a substituted pyrimidine that serves as a crucial building block in the synthesis of more complex pharmaceutical agents.[3] Its derivatives have shown potential in various therapeutic areas, including the treatment of diabetic retinopathy.[1] The molecule's bioactivity is intrinsically linked to its structure, particularly the arrangement of its nitrogen-containing functional groups.

Vibrational spectroscopy, specifically FT-IR, is an indispensable, non-destructive technique for confirming the identity and structural integrity of such compounds. It provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's chemical bonds. For a molecule like 2-HDP, FT-IR analysis is critical for:

-

Identity Confirmation: Verifying the presence of key functional groups (hydrazinyl, pyrimidine ring, methyl).

-

Purity Assessment: Detecting impurities or reaction side-products.

-

Structural Elucidation: Understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical and biological properties.

This guide will walk through the process of obtaining and interpreting a high-quality FT-IR spectrum of 2-HDP, grounding the analysis in established spectroscopic principles and authoritative data.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The quality of an FT-IR spectrum is paramount for accurate interpretation. The following protocol describes a self-validating system for analyzing solid-phase 2-HDP.

Sample Preparation: The KBr Pellet Technique

For a solid, crystalline sample like 2-HDP, the Potassium Bromide (KBr) pellet technique is the method of choice.[4][5][6]

Causality and Rationale:

-

Transparency: KBr is transparent to infrared radiation over a wide spectral range (typically 4000 cm⁻¹ to 400 cm⁻¹), ensuring that it does not contribute interfering peaks to the sample's spectrum.

-

Minimizing Scattering: Grinding the sample with KBr reduces the particle size below the wavelength of the incident IR radiation, minimizing light scattering (the Christiansen effect) and producing a flat baseline.

-

Homogeneity: The high pressure used to form the pellet ensures the sample is dispersed uniformly, leading to a spectrum that adheres to the Beer-Lambert law.

Step-by-Step Methodology:

-

Drying: Gently dry both the 2-HDP sample and FT-IR grade KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is a common contaminant that exhibits a strong, broad O-H stretching band around 3400 cm⁻¹ and a bending mode near 1640 cm⁻¹.

-

Mixing: Weigh approximately 1-2 mg of the 2-HDP sample and 150-200 mg of the dried KBr. The precise ratio should be about 1:100.

-

Grinding: Transfer the mixture to an agate mortar and pestle. Grind gently but thoroughly for 2-3 minutes until the mixture is a fine, homogenous powder. Over-grinding can sometimes induce polymorphic changes in the sample.

-

Pellet Pressing: Transfer the powder to a pellet press die. Apply a vacuum to remove trapped air and press at 8-10 tons of pressure for approximately 2 minutes.

-

Inspection: The resulting pellet should be clear and translucent. An opaque or cloudy pellet indicates insufficient grinding or the presence of moisture.

Data Acquisition

-

Background Spectrum: Place the empty, clean sample holder in the FT-IR spectrometer and acquire a background spectrum. This is a critical step to account for atmospheric CO₂ and H₂O vapor, as well as the instrumental response.

-

Sample Spectrum: Mount the KBr pellet containing the 2-HDP sample in the holder and acquire the sample spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for resolving most vibrational modes in a solid-state spectrum).

-

Scans: 32-64 scans (Co-adding multiple scans improves the signal-to-noise ratio).

-

Molecular Structure and Vibrational Modes

To interpret the spectrum, it is essential to visualize the molecule's structure and its key functional groups, which are the primary contributors to the IR absorption bands.

Caption: Molecular structure of this compound.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of 2-HDP can be divided into distinct regions, each providing information about different parts of the molecule. The assignments below are based on established group frequencies for pyrimidine and hydrazine derivatives.[6][7][8]

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

-

Hydrazinyl N-H Stretching (νN-H): This region is highly diagnostic for the -NH-NH₂ moiety. One should expect to see multiple sharp to moderately broad peaks between 3400 cm⁻¹ and 3100 cm⁻¹ .

-

A pair of bands, typically around 3350 cm⁻¹ and 3250 cm⁻¹ , can be assigned to the asymmetric and symmetric stretching vibrations of the terminal -NH₂ group, respectively.

-

A separate band, often near 3180 cm⁻¹ , corresponds to the N-H stretching of the secondary amine (-NH-) linking the group to the pyrimidine ring. The positions and broadening of these bands are sensitive to hydrogen bonding within the crystal lattice.[8]

-

-

Aromatic C-H Stretching (νC-H): A weak absorption is expected just above 3000 cm⁻¹ (e.g., 3050-3020 cm⁻¹ ), corresponding to the stretching of the C-H bond on the pyrimidine ring (at position 5).

-

Methyl C-H Stretching (νC-H): Multiple sharp bands are expected in the 2980-2850 cm⁻¹ range. These correspond to the asymmetric and symmetric stretching vibrations of the two methyl (-CH₃) groups attached to the pyrimidine ring.

The Fingerprint Region (1700 - 600 cm⁻¹)

This region contains a wealth of structural information from bending and skeletal vibrations. The assignments are often complex due to vibrational coupling.

-

N-H Bending (δN-H): A strong, sharp band around 1620-1580 cm⁻¹ is characteristic of the -NH₂ scissoring (in-plane bending) vibration.[8] This peak is a key confirmatory feature for the hydrazinyl group.

-

Pyrimidine Ring Skeletal Vibrations (νC=C, νC=N): The pyrimidine ring gives rise to a series of characteristic sharp bands, typically between 1600 cm⁻¹ and 1400 cm⁻¹ .[7][9] These absorptions result from coupled C=C and C=N stretching modes within the aromatic ring. Prominent peaks can be expected near 1580 cm⁻¹ , 1540 cm⁻¹ , 1470 cm⁻¹ , and 1420 cm⁻¹ . The exact positions are sensitive to the nature and position of substituents.

-

Methyl C-H Bending (δC-H):

-

The asymmetric bending (deformation) of the methyl groups typically appears as a medium-to-strong band near 1460 cm⁻¹ .

-

The symmetric bending ("umbrella" mode) is found near 1375 cm⁻¹ . The presence of both peaks is strong evidence for the methyl substituents.

-

-

In-plane Ring and C-N Vibrations: The region between 1300 cm⁻¹ and 1000 cm⁻¹ contains complex mixed vibrations, including C-N stretching from the hydrazinyl-ring bond and various ring breathing and deformation modes.

-

Out-of-Plane (OOP) Bending: The region below 900 cm⁻¹ is dominated by C-H and ring out-of-plane bending vibrations, which are characteristic of the substitution pattern of the aromatic ring.

Summary Data Table

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Corresponding Functional Group |

| ~3350 & ~3250 | Medium-Strong, Sharp | ν_as(NH₂) & ν_s(NH₂) | Hydrazinyl (-NH₂) |

| ~3180 | Medium, Sharp | ν(N-H) | Hydrazinyl (-NH-) |

| 3050 - 3020 | Weak | ν(C-H) | Aromatic (Pyrimidine Ring) |

| 2980 - 2850 | Medium-Strong, Sharp | ν_as(CH₃) & ν_s(CH₃) | Methyl (-CH₃) |

| 1620 - 1580 | Strong, Sharp | δ(NH₂) Scissoring | Hydrazinyl (-NH₂) |

| 1600 - 1400 | Strong-Medium, Sharp | ν(C=N), ν(C=C) | Pyrimidine Ring Skeletal Modes |

| ~1460 | Medium | δ_as(CH₃) | Methyl (-CH₃) |

| ~1375 | Medium | δ_s(CH₃) | Methyl (-CH₃) |

| < 900 | Medium-Strong | γ(C-H), Ring Puckering | Out-of-Plane Bending |

ν = stretching; δ = in-plane bending; γ = out-of-plane bending; as = asymmetric; s = symmetric.

Conclusion

The FT-IR spectrum of this compound provides a definitive and information-rich analytical signature. A systematic approach, beginning with a robust sample preparation and data acquisition protocol, is essential for obtaining high-quality, interpretable data. By carefully analyzing the key regions of the spectrum, one can confidently confirm the presence of the defining hydrazinyl, pyrimidine, and methyl functional groups. The characteristic N-H stretching and bending vibrations serve as unambiguous markers for the hydrazinyl moiety, while the complex pattern of absorptions in the fingerprint region confirms the integrity of the substituted pyrimidine ring. This guide provides the foundational knowledge for researchers to effectively use FT-IR spectroscopy as a primary tool for the characterization and quality control of this important pharmaceutical intermediate.

References

-

Title: Vibrational spectra of 4,6-Diamino-2-Hydroxy Pyrimidine Source: International Journal of Fauna and Biological Studies URL: [Link]

-

Title: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation Source: Physical Chemistry Chemical Physics URL: [Link]

-

Title: this compound | C6H10N4 Source: PubChem URL: [Link]

-

Title: Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine Source: The Journal of Physical Chemistry A URL: [Link]

-

Title: Vacuum ultraviolet spectroscopy of pyrimidine derivatives: effect of halogenation Source: ResearchGate URL: [Link]

-

Title: FT-IR spectra of 4-{4-[(2 Z )-2-(2-hydroxybenzylidene) hydrazinyl] benzyl}-1,3 Source: ResearchGate URL: [Link]

-

Title: Breaking the Symmetry of Pyrimidine: Solvent Effects and Core-Excited State Dynamics Source: The Journal of Physical Chemistry Letters URL: [Link]

-

Title: IR spectra of hydrazones I and complexes II–V Source: ResearchGate URL: [Link]

-

Title: 2-Hydrazinylpyrimidine | C4H6N4 Source: PubChem URL: [Link]

-

Title: Hydrazine, (pentafluorophenyl)- Source: NIST Chemistry WebBook URL: [Link]

-

Title: 2-Hydrazino-4,6-dimethylpyrimidine (2-HDP) as a novel therapeutic for the neurovascular pathology of diabetic retinopathy Source: Investigative Ophthalmology & Visual Science URL: [Link]

-

Title: Comparative IR-spectra of hydrazine monohydrate, butanoyl chloride and... Source: ResearchGate URL: [Link]

-

Title: Hydrazine - Optional[FTIR] - Spectrum Source: SpectraBase URL: [Link]

-

Title: An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine Source: ResearchGate URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: Molecules URL: [Link]

-

Title: 2-Hydrazino-4,6-dimethylpyrimidine Source: LookChem URL: [Link]

-

Title: Effect of Reaction Conditions on the Outcome of the Reaction between 2-Hydrazino-4,6-dimethylpyrimidine and Trifluoromethyl-β-diketones Source: ResearchGate URL: [Link]

-

Title: Synthesis of a 2-Hydrazinyl-1,6-dihydropyrimidine Derivative Source: ResearchGate URL: [Link]

-

Title: FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine Source: International Journal of Engineering Research and Applications (IJERA) URL: [Link]

-

Title: Synthesis, X-ray and spectroscopic analysis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile Source: ResearchGate URL: [Link]

Sources

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinylpyrimidine | C4H6N4 | CID 346558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijera.com [ijera.com]

- 7. ijfans.org [ijfans.org]

- 8. researchgate.net [researchgate.net]